molecular formula C21H30FN3O2S B302825 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B302825
M. Wt: 407.5 g/mol
InChI Key: TUIGPRHNDFUCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide, also known as TAK-915, is a novel small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which plays a key role in regulating intracellular levels of cyclic nucleotides.

Mechanism of Action

2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide is a selective inhibitor of the PDE2A enzyme, which is highly expressed in the brain. PDE2A plays a key role in regulating the levels of cyclic nucleotides, which are important signaling molecules in the brain. By inhibiting PDE2A, 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide increases the levels of cyclic nucleotides, which in turn enhances cognitive function and memory.
Biochemical and physiological effects:
2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to increase the levels of cyclic nucleotides in the brain, which is thought to be the mechanism behind its cognitive-enhancing effects. 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide is its selectivity for the PDE2A enzyme, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which makes it a promising candidate for further development. However, one limitation of 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide is its limited solubility, which may pose challenges for formulation and dosing.

Future Directions

There are several future directions for the development of 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide. One potential application is in the treatment of cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders. Another potential application is in the treatment of cognitive impairment associated with schizophrenia and other psychiatric disorders. Further studies are needed to evaluate the safety and efficacy of 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide in clinical trials, and to explore its potential for combination therapy with other cognitive-enhancing drugs.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide involves several steps starting from commercially available starting materials. The key step involves the reaction of 4-fluorophenol with 5-undecyl-1,3,4-thiadiazol-2-amine to form the intermediate 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then purified and characterized to obtain the final product.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied in preclinical models of cognitive impairment. In animal studies, 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to improve cognitive function and memory in several different cognitive tasks. 2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to increase the levels of cyclic nucleotides in the brain, which is thought to be the mechanism behind its cognitive-enhancing effects.

properties

Product Name

2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C21H30FN3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C21H30FN3O2S/c1-2-3-4-5-6-7-8-9-10-11-20-24-25-21(28-20)23-19(26)16-27-18-14-12-17(22)13-15-18/h12-15H,2-11,16H2,1H3,(H,23,25,26)

InChI Key

TUIGPRHNDFUCRH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)F

Canonical SMILES

CCCCCCCCCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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